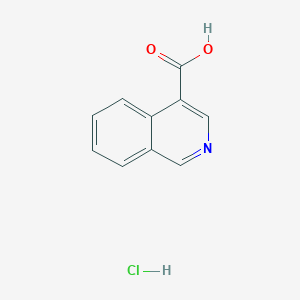
3-Chloro-1-(methylthio)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(methylthio)isoquinoline is a heterocyclic compound with the molecular formula C10H8ClNS. It is part of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of isoquinoline with thionyl chloride to introduce the chlorine atom, followed by the reaction with methylthiolate to introduce the methylthio group .
Industrial Production Methods
Industrial production methods for 3-Chloro-1-(methylthio)isoquinoline are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would typically involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(methylthio)isoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the isoquinoline ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dechlorinated isoquinolines or modified isoquinoline rings.
Scientific Research Applications
3-Chloro-1-(methylthio)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(methylthio)isoquinoline involves its interaction with various molecular targets. The chlorine and methylthio groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and molecular targets can vary depending on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound without the chlorine and methylthio groups.
3-Chloroisoquinoline: Similar structure but lacks the methylthio group.
1-Methylthioisoquinoline: Similar structure but lacks the chlorine atom.
Uniqueness
3-Chloro-1-(methylthio)isoquinoline is unique due to the presence of both the chlorine and methylthio groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H8ClNS |
|---|---|
Molecular Weight |
209.70 g/mol |
IUPAC Name |
3-chloro-1-methylsulfanylisoquinoline |
InChI |
InChI=1S/C10H8ClNS/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3 |
InChI Key |
WZKRTAFEDUEJCD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


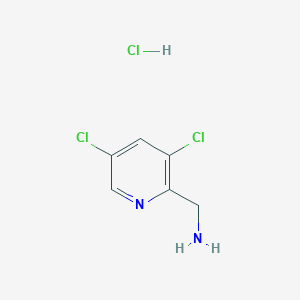
![1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11889833.png)
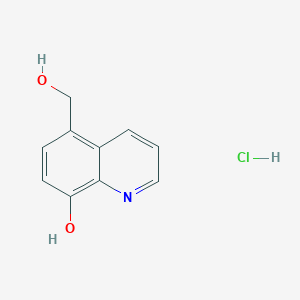
![7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11889846.png)
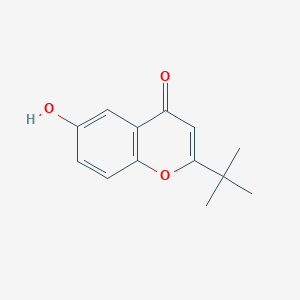
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol](/img/structure/B11889853.png)
![6-Benzyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B11889859.png)
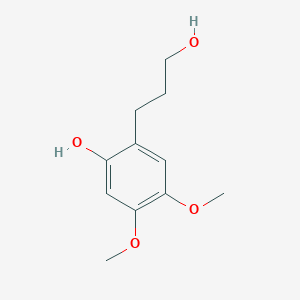
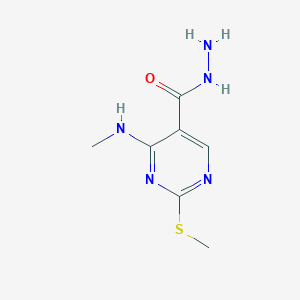
![1,3-Dioxolo[4,5-g]quinoline-7-carbonitrile, 6-amino-](/img/structure/B11889890.png)


![8-Methylindeno[1,2-B]indole](/img/structure/B11889898.png)
